molecular formula C19H19N3O4 B7694783 3-methoxy-N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide

3-methoxy-N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide

Cat. No.: B7694783
M. Wt: 353.4 g/mol
InChI Key: ZCHSPAHJVPNPMC-UHFFFAOYSA-N
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Description

3-methoxy-N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide is an organic compound that features a benzamide core with methoxy and oxadiazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting 4-methoxybenzonitrile with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with an appropriate carboxylic acid derivative under acidic conditions to form the 1,2,4-oxadiazole ring.

    Coupling with Benzamide: The oxadiazole derivative is then coupled with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Formation of 3-methoxybenzoic acid and 4-methoxybenzoic acid.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, 3-methoxy-N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has shown promise in preliminary studies for its anti-inflammatory and antimicrobial properties. It is being investigated for its ability to inhibit specific enzymes and pathways involved in inflammation and bacterial growth.

Medicine

In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of inflammatory diseases and infections.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require stability and resistance to degradation.

Mechanism of Action

The mechanism by which 3-methoxy-N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The methoxy and oxadiazole groups play a crucial role in binding to these targets, modulating their activity and leading to the observed biological effects. For example, its anti-inflammatory action may involve the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

    3-methoxy-N-(1-(3-(4-methoxyphenyl)-1,2,4-triazol-5-yl)ethyl)benzamide: Similar structure but with a triazole ring instead of an oxadiazole ring.

    3-methoxy-N-(1-(3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)ethyl)benzamide: Contains a thiadiazole ring, which may impart different chemical and biological properties.

Uniqueness

The presence of the oxadiazole ring in 3-methoxy-N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide distinguishes it from similar compounds

Properties

IUPAC Name

3-methoxy-N-[1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-12(20-18(23)14-5-4-6-16(11-14)25-3)19-21-17(22-26-19)13-7-9-15(24-2)10-8-13/h4-12H,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCHSPAHJVPNPMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C2=CC=C(C=C2)OC)NC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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